(R)-3-Benzyloxy-pyrrolidine

Catalog No.
S1500722
CAS No.
177948-70-8
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Benzyloxy-pyrrolidine

CAS Number

177948-70-8

Product Name

(R)-3-Benzyloxy-pyrrolidine

IUPAC Name

(3R)-3-phenylmethoxypyrrolidine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1

InChI Key

CWBMYKUPMLRKQK-LLVKDONJSA-N

SMILES

C1CNCC1OCC2=CC=CC=C2

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2

Isomeric SMILES

C1CNC[C@@H]1OCC2=CC=CC=C2

(R)-3-Benzyloxy-pyrrolidine (CAS: 177948-70-8) is a stereochemically pure, O-protected pyrrolidine intermediate widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) process development . Featuring a free secondary amine and a benzyl-protected 3-hydroxyl group, it serves as a direct precursor for N-alkylation, N-acylation, and cross-coupling reactions. By providing the critical (R)-stereocenter pre-installed and the oxygen nucleophile masked, this compound streamlines the synthesis of chiral therapeutics, making it a high-priority procurement target for process chemists aiming to minimize synthetic steps and maximize atom economy .

Substituting (R)-3-Benzyloxy-pyrrolidine with cheaper, related building blocks introduces significant process inefficiencies. Using unprotected (R)-3-hydroxypyrrolidine often leads to competitive O-alkylation or O-arylation during nitrogen functionalization, reducing the target yield and requiring complex chromatographic separations [1]. Conversely, procuring the N-Boc protected variant necessitates an additional acidic deprotection step, which adds a unit operation, decreases overall throughput, and introduces residual acid or salts that can interfere with sensitive downstream couplings . Furthermore, utilizing racemic mixtures mandates late-stage chiral resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and dramatically inflates production costs[1].

Chemoselectivity in N-Functionalization

When performing N-arylation or N-alkylation, the presence of the benzyl protecting group ensures exclusive reaction at the nitrogen atom. Procuring (R)-3-Benzyloxy-pyrrolidine allows for direct coupling with typical yields of 85-95%, whereas using the unprotected analog (R)-3-hydroxypyrrolidine results in competitive O-functionalization, often dropping the yield of the desired N-substituted product below 60% [1].

Evidence DimensionN-specific coupling yield
Target Compound Data85-95% yield (exclusive N-functionalization)
Comparator Or Baseline(R)-3-hydroxypyrrolidine (<60% yield due to O-side reactions)
Quantified Difference>25% absolute yield improvement
ConditionsStandard Buchwald-Hartwig or reductive amination conditions

Eliminates the need for post-reaction chromatographic separation of O-alkylated byproducts, directly improving process mass intensity (PMI).

Step Economy and Throughput Efficiency

Procuring the N-unprotected (R)-3-Benzyloxy-pyrrolidine eliminates the need for an amine deprotection step. Starting from N-Boc-(R)-3-benzyloxypyrrolidine requires treatment with HCl, which typically yields ~82% of the intermediate salt and adds a unit operation . Using the pre-deprotected building block retains 100% of the starting material for the primary coupling step.

Evidence DimensionSynthetic step count and intermediate yield
Target Compound Data1 step, 100% intermediate retention
Comparator Or BaselineN-Boc-(R)-3-benzyloxypyrrolidine (2 steps, ~82% intermediate yield)
Quantified DifferenceElimination of 1 unit operation and ~18% material loss
ConditionsAPI synthesis sequence requiring a free pyrrolidine nitrogen

Removing a unit operation saves reactor time, reduces reagent costs, and minimizes waste generation in API manufacturing.

Stereochemical Purity and Atom Economy

For chiral APIs, the (R)-stereocenter is critical for biological activity. Procuring enantiopure (R)-3-Benzyloxy-pyrrolidine (>99% ee) provides a 100% theoretical maximum yield for the desired enantiomer. In contrast, starting with racemic 3-benzyloxypyrrolidine requires late-stage chiral resolution, which inherently caps the maximum theoretical yield at 50% and requires expensive chiral chromatography or resolving agents .

Evidence DimensionMaximum theoretical yield of target enantiomer
Target Compound Data100% theoretical yield (>99% ee starting material)
Comparator Or BaselineRacemic 3-benzyloxypyrrolidine (50% maximum theoretical yield)
Quantified Difference2x increase in theoretical throughput for the active enantiomer
ConditionsDownstream API synthesis requiring a specific stereoisomer

Starting with the enantiopure building block prevents the loss of half the material during late-stage resolution, drastically reducing the cost of goods (COGs).

Synthesis of Chiral APIs via N-Arylation

Ideal for Buchwald-Hartwig or Ullmann cross-coupling reactions where the free amine must react with aryl halides. The benzyl protection ensures that O-arylation does not occur, maximizing the yield of the N-arylated intermediate[1].

Development of Targeted Kinase Inhibitors

Crucial for constructing 3-substituted pyrrolidine pharmacophores commonly found in targeted oncology therapeutics. The pre-installed (R)-stereocenter dictates the binding affinity of the final molecule, making the enantiopure starting material essential .

Streamlined Library Synthesis in Medicinal Chemistry

Perfect for parallel synthesis of N-alkyl and N-acyl libraries during hit-to-lead optimization. The pre-protected oxygen and free nitrogen allow direct, one-step diversification without the need for intermediate protection/deprotection cycles[1].

XLogP3

1.3

Dates

Last modified: 08-15-2023

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